Methyl 3,5-Difluoro-2-(2-methoxy-2-oxoethoxy)benzoate

Fluorine substitution SAR Benzoate building blocks

Researchers requiring precise modulation of aromatic lipophilicity often face supply chain inconsistencies with specific difluorinated building blocks. This compound directly addresses that need. - Enables fine-tuning of logD (Δπ ≈ 0.14 vs. mono-fluoro analog) for optimizing membrane permeability in drug discovery. - 3,5-Difluoro pattern stabilizes radical intermediates, improving efficiency in photoredox-mediated difluoromethoxylation reagent synthesis. - Consistent 97% purity reduces purification overhead during multi-gram scale-up of agrochemical or pharmaceutical intermediates.

Molecular Formula C11H10F2O5
Molecular Weight 260.19 g/mol
CAS No. 1706451-44-6
Cat. No. B1407649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3,5-Difluoro-2-(2-methoxy-2-oxoethoxy)benzoate
CAS1706451-44-6
Molecular FormulaC11H10F2O5
Molecular Weight260.19 g/mol
Structural Identifiers
SMILESCOC(=O)COC1=C(C=C(C=C1F)F)C(=O)OC
InChIInChI=1S/C11H10F2O5/c1-16-9(14)5-18-10-7(11(15)17-2)3-6(12)4-8(10)13/h3-4H,5H2,1-2H3
InChIKeyCMYBUEXBMJGRAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3,5-Difluoro-2-(2-methoxy-2-oxoethoxy)benzoate – Core Identity and Procurement Profile


Methyl 3,5-difluoro-2-(2-methoxy-2-oxoethoxy)benzoate (CAS 1706451-44-6) is a fluorinated aromatic ester belonging to the difluorobenzoate class. Its molecular formula is C₁₁H₁₀F₂O₅ and its molecular weight is 260.19 g·mol⁻¹ . The compound is listed as a building block for organic synthesis with a typical commercial purity of 97% . Its structure features two aromatic fluorine atoms at the 3‑ and 5‑positions and an α‑methoxy‑α‑oxoethoxy side chain at the 2‑position, which collectively differentiate it from mono‑fluorinated or non‑fluorinated benzoate analogs.

Fluorine pattern 3,5-Difluoro substitution provides dual electron-withdrawing effects for synthetic transformations.
Purity specification 97% minimum purity may lower side-product risk in sensitive coupling reactions.
Ortho-oxyethoxy group 2‑(2‑methoxy‑2‑oxoethoxy) side chain supports directing/chelating effects in metal-catalyzed reactions.

Why Generic Benzoate Analogs Cannot Replace This Compound


Fluorinated benzoate esters are not interchangeable because the number and position of fluorine atoms directly modulate metabolic stability, lipophilicity, and target binding [1]. In the difluoromethoxylation patent family (US 11,760,701 B2), reagents that install –OCF₂H and –OCF₃ groups are explicitly designed with specific fluorine substitution patterns to control radical reactivity and product selectivity [2]. Replacing methyl 3,5-difluoro-2-(2-methoxy-2-oxoethoxy)benzoate with its 5‑fluoro analog (CAS 1216994-21-6) or the non‑fluorinated 2‑(2‑methoxy‑2‑oxoethoxy)benzoate would alter the electronic environment of the aromatic ring, potentially compromising the yield, selectivity, or biological profile of downstream products. Therefore, generic substitution without experimental validation risks significant deviation in synthetic or pharmacological outcomes.

5‑Fluoro analog (CAS 1216994-21-6) lacks the 3‑fluoro group; electronic environment and reactivity may shift.
Non‑fluorinated 2‑(2‑methoxy‑2‑oxoethoxy)benzoate cannot replicate fluorine‑mediated electronic effects, potentially altering downstream product profiles.
4‑Substituted regioisomer would preclude ortho‑specific hydrogen‑bonding/directing interactions, impacting metal‑catalyzed pathway outcomes.

Quantitative Differentiation from Analogous Benzoate Esters


Fluorine Substitution Pattern: 3,5-Difluoro vs. 5-Fluoro Analog

The target compound contains two aromatic fluorine atoms (C₁₁H₁₀F₂O₅, MW 260.19) whereas the closest commercially available analog, methyl 5-fluoro-2-(2-methoxy-2-oxoethoxy)benzoate (CAS 1216994-21-6), bears only one fluorine (C₁₁H₁₁FO₅, MW 242.20) . The additional fluorine at the 3‑position is expected to further withdraw electron density from the ring, lowering the pKₐ of the benzoic acid form and reducing the susceptibility to oxidative metabolism compared to the mono‑fluoro derivative.

Fluorine substitution
Class‑level
Target: C₁₁H₁₀F₂O₅ (2 F, MW 260.19)
Comparator: C₁₁H₁₁FO₅ (1 F, MW 242.20)
Δ MW +18.0 Da; predicted Hansch π ≈ 0.28 vs 0.14
Supports electron‑withdrawing SAR studies.
Class‑level estimate; experimental data needed.
Fluorine substitution SAR Benzoate building blocks

Commercial Purity: 97% Specification vs. Typical Analogs

The major commercial listing for methyl 3,5-difluoro-2-(2-methoxy-2-oxoethoxy)benzoate (Leyan product no. 2292708) guarantees a minimum purity of 97% . In contrast, many analogous benzoate building blocks, such as methyl 2-(2-methoxy-2-oxoethoxy)benzoate, are commonly offered at 95% purity or are supplied as technical‑grade mixtures without a formal certificate of analysis .

Commercial purity
Specification review
≥97% (supplier specification)
May reduce pre‑use purification requirement.
Analytical method not disclosed; verify per batch.
Purity specification Procurement Benzoate esters

Regiochemical Identity: Ortho vs. Para Oxyethoxy Substitution

The target compound places the oxyethoxy side chain at the 2‑position ortho to the ester, creating a distinct intramolecular hydrogen‑bonding network between the ether oxygen and the carbonyl group. This regiochemistry contrasts with difluorobenzoates that carry the alkoxy substituent at the 4‑position (e.g., methyl 3,5-difluoro-4-(2-methoxy-2-oxoethoxy)benzoate, not commercially catalogued). In the difluoromethoxylation patent family, reagents with ortho‑oxyethoxy substitution facilitate the generation of difluoromethoxy radicals under photoredox conditions [1].

Ortho-oxyethoxy substitution
Reported
2‑(2‑methoxy‑2‑oxoethoxy) at ortho position; enables intramolecular H‑bond
Supports directing group capability in catalysis.
Para‑substituted analog would lack this interaction.
Regioisomer Substitution pattern Benzoate SAR

Application Scenarios with Demonstrable Advantage


Synthesis of Difluoromethoxy-Containing Drug Candidates

When medicinal chemistry programs require the late‑stage installation of a –OCF₂H group onto an aromatic scaffold, the ortho‑oxyethoxy‑substituted difluorobenzoate can serve as a precursor for difluoromethoxylation reagents. The 3,5‑difluoro substitution pattern contributes to the stability of the intermediate radical, improving the efficiency of the photoredox‑mediated transfer step as described in the Ngai patent (US 11,760,701 B2) [1]. Using a mono‑fluoro analog instead would likely alter the redox potential of the reagent and reduce difluoromethoxylation yield.

Fluorinated Agrochemical Intermediate Synthesis

Difluoromethoxyaromatic compounds are key intermediates in pyrethroid insecticides and other agrochemicals [2]. The target compound’s 97% purity and defined 3,5‑difluoro‑2‑oxyethoxy architecture make it suitable for multi‑kilogram scale‑up of such intermediates, minimizing the purification burden relative to lower‑purity generic benzoates .

SAR Exploration of Ortho-Alkoxybenzoate Pharmacophores

In SAR campaigns, the combination of the electron‑withdrawing 3,5‑difluoro substitution and the ortho‑oxyethoxy side chain allows researchers to systematically vary lipophilicity and hydrogen‑bond acceptor capacity without altering the core benzoate scaffold. The predicted Hansch constant difference (π ≈ 0.28 for 3,5‑difluoro vs. π ≈ 0.14 for 5‑fluoro) enables fine‑tuning of logD by approximately 0.14 units, which can be decisive for achieving optimal membrane permeability [3].

Application
Selection Property
Validation Focus
Difluoromethoxylation reagent precursor synthesis
3,5‑Difluoro & ortho‑oxyethoxy architecture
Redox potential and yield under reported photoredox conditions
Fluorinated agrochemical intermediate scale‑up
High‑purity specification and defined substitution pattern
Scalability and impurity profile during multi‑kilogram synthesis
Ortho‑alkoxybenzoate SAR studies
Controlled lipophilicity via 3,5‑difluoro pattern
LogD modulation and hydrogen‑bond acceptor capacity assessment
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